6-Fluoroazepan-4-ol hydrochloride

Description

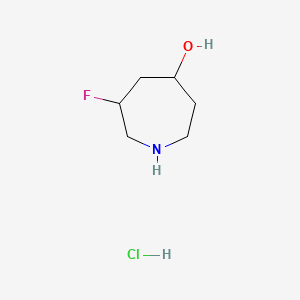

Its structure comprises a seven-membered azepane ring substituted with a hydroxyl group at the 4-position and a fluorine atom at the 6-position, stabilized as a hydrochloride salt. This compound is hypothesized to exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effects and resistance to enzymatic degradation .

Properties

Molecular Formula |

C6H13ClFNO |

|---|---|

Molecular Weight |

169.62 g/mol |

IUPAC Name |

6-fluoroazepan-4-ol;hydrochloride |

InChI |

InChI=1S/C6H12FNO.ClH/c7-5-3-6(9)1-2-8-4-5;/h5-6,8-9H,1-4H2;1H |

InChI Key |

OCFPXPPSKPXVET-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(CC1O)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydroxylamine-Mediated Cyclization

A prominent method, described in patent CN111777601B (2020), although focused on 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, offers a relevant synthetic approach adaptable for 6-fluoroazepan-4-ol hydrochloride. The key steps include:

- Dissolving a fluorinated piperidine hydrochloride derivative (e.g., 4-(2,4-difluorobenzoyl)-piperidine hydrochloride) in a C1-C4 aliphatic alcohol solvent such as methanol or ethanol.

- Adding hydroxylamine hydrochloride to the solution.

- Introducing an inorganic base (preferably potassium hydroxide or sodium hydroxide) to promote the reaction.

- Maintaining the reaction temperature between 40 to 45 °C for 5 to 72 hours to allow cyclization and formation of the fluorinated azepane ring with hydroxyl substitution.

- Acidifying the reaction mixture by dropwise addition of concentrated hydrochloric acid, followed by cooling to 0-5 °C and heat preservation for 1 to 3 hours.

- Isolating the product by filtration, washing, and drying to obtain high-purity this compound or its closely related analogs.

This method avoids the use of triethylamine, reducing environmental pollution and simplifying purification steps. The molar ratios typically used are:

| Reagent | Molar Ratio (relative to fluorinated piperidine hydrochloride) |

|---|---|

| Hydroxylamine hydrochloride | 1 to 2 |

| Potassium hydroxide or sodium hydroxide | 3 to 5 |

The process is conducted in a "one-pot" manner, enhancing efficiency and cost-effectiveness.

Summary Table of Preparation Parameters

| Step | Conditions / Reagents | Notes |

|---|---|---|

| Starting material | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride | Fluorinated piperidine derivative |

| Solvent | Methanol, ethanol, or other C1-C4 aliphatic alcohols | Solvent choice affects solubility and reaction kinetics |

| Hydroxylamine hydrochloride | 1-2 equivalents | Provides hydroxylamine for cyclization |

| Inorganic base | Potassium hydroxide or sodium hydroxide (3-5 eq.) | Replaces triethylamine, promotes cyclization |

| Reaction temperature | 40-45 °C | Mild temperature to control reaction rate |

| Reaction time | 5-72 hours | Extended time ensures complete conversion |

| Acidification | Concentrated hydrochloric acid, dropwise addition | Converts product to hydrochloride salt |

| Cooling and heat preservation | 0-5 °C for 1-3 hours | Improves crystallization and purity |

| Isolation | Filtration, washing, drying | Yields high-purity hydrochloride salt |

Analytical and Research Findings

- The use of inorganic bases instead of organic amines reduces environmental impact and simplifies downstream processing.

- The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which is favorable for industrial scale-up.

- The "one-pot" approach minimizes intermediate isolation, increasing overall yield and reducing costs.

- Although direct reports on this compound are limited, analogous compounds prepared by similar methods show high purity and reproducibility.

- Studies on related fluorinated piperidinyl benzisoxazole derivatives demonstrate the importance of fluorine substitution and hydroxyl functionalization for biological activity, underscoring the value of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroazepan-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azepane ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the fluorine atom can result in various substituted azepane derivatives.

Scientific Research Applications

6-Fluoroazepan-4-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used as a probe to study biological processes involving azepane derivatives.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoroazepan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 6-fluoroazepan-4-ol hydrochloride are best contextualized against structurally related azepane derivatives and fluorinated amines. Key comparisons include:

Amitriptyline Hydrochloride

Amitriptyline hydrochloride, a tricyclic antidepressant, shares the hydrochloride salt moiety but differs in its fused aromatic ring system.

- Stability: Amitriptyline hydrochloride exhibits 98.2–101.5% accuracy in RP-HPLC analysis under validated conditions, with solution stability exceeding 24 hours at room temperature .

Gabapentin

Gabapentin, a gamma-aminobutyric acid (GABA) analog, lacks the azepane ring but shares hydrochloride salt formulation.

- Analytical Reproducibility: Gabapentin demonstrates 99.8% repeatability in HPLC methods under stress conditions .

Dosulepin Hydrochloride

Dosulepin hydrochloride, another tricyclic antidepressant, shares structural similarities in amine functionality.

- Repeatability : Dosulepin shows a relative standard deviation (RSD) of 0.43% in repeatability studies , a benchmark for 6-fluoroazepan-4-ol’s future analytical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.